molecular formula C25H37N5O5 B2558930 8-((2-ethylhexyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941965-61-3

8-((2-ethylhexyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2558930
CAS RN: 941965-61-3
M. Wt: 487.601
InChI Key: SRDYTAZYNVVJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-((2-ethylhexyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” has a molecular formula of C25H37N5O5 and an average mass of 487.592 Da . It’s not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis and Structural Analysis : A foundational aspect of research on purine derivatives involves their synthesis and structural elucidation. Studies have detailed processes for synthesizing various theophylline derivatives, revealing the complexity and versatility of these compounds. For instance, reactions involving aminotheophyllines and glycerol epichlorohydrin demonstrate the potential for creating a range of structurally diverse molecules with varying substituents, showcasing the synthetic adaptability of purine scaffolds Kremzer et al., 1981.

  • Biological Activities : The purine core structure, a key feature in various biological molecules, allows for significant biological activity. While specific studies on the compound are not found, related research highlights the potential for purine derivatives to exhibit a range of biological activities, from antiviral and antihypertensive effects Nilov et al., 1995 to interaction with cellular receptors Chłoń-Rzepa et al., 2013. This suggests that compounds like the one could potentially be explored for their pharmacological properties.

  • Material Science Applications : Beyond pharmacological interests, purine derivatives have been studied for their potential in material science, particularly in understanding intermolecular interactions and the design of new materials. For example, analysis of interaction energies and electrostatic potential maps in certain purine-based structures offers insights into molecular packing and stability, relevant for designing functional materials Shukla et al., 2020.

properties

IUPAC Name

8-(2-ethylhexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O5/c1-6-8-9-17(7-2)14-26-24-27-22-21(23(32)29(4)25(33)28(22)3)30(24)15-18(31)16-35-20-12-10-19(34-5)11-13-20/h10-13,17-18,31H,6-9,14-16H2,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDYTAZYNVVJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-ethylhexyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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